molecular formula C14H17NO3 B8087479 Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate

Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate

Cat. No.: B8087479
M. Wt: 247.29 g/mol
InChI Key: BWWRCZYNEQDIEG-UHFFFAOYSA-N
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Description

Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuro[3,4-c]pyrrole ring system esterified with phenylmethyl carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate typically involves multiple steps, starting with the construction of the tetrahydrofuro[3,4-c]pyrrole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification with phenylmethyl carboxylate. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or organolithium reagents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate has been studied for its potential biological activities, including its role as a ligand for certain receptors.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Furo[3,4-c]pyrrole derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.

  • Phenylmethyl esters: Other esters with phenylmethyl groups may have different ring systems or functional groups.

Uniqueness: Phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate stands out due to its specific combination of the tetrahydrofuro[3,4-c]pyrrole ring system and the phenylmethyl ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

benzyl 1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(18-8-11-4-2-1-3-5-11)15-6-12-9-17-10-13(12)7-15/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWRCZYNEQDIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of DCM (3 mL) and pyridine (3 mL) was added phenylmethyl (cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate (250 mg, 0.94 mmol) followed by tosyl-chloride (540 mg, 2.8 mmol) and the resulting solution was refluxed for 4 hours. The solvents were evaporated and the residue was azeotroped once with hexane before being purified by RP-HPLC. This yielded phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate (170 mg, 73%). LCMS: (M+H)+: 248.4.
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
phenylmethyl (cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
540 mg
Type
reactant
Reaction Step Three

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